molecular formula C24H22N4 B14010987 n,n'-Bis(2-aminophenyl)biphenyl-4,4'-diamine CAS No. 40850-43-9

n,n'-Bis(2-aminophenyl)biphenyl-4,4'-diamine

Cat. No.: B14010987
CAS No.: 40850-43-9
M. Wt: 366.5 g/mol
InChI Key: LQUMMFFNQJWVFR-UHFFFAOYSA-N
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Description

n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine: is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two aminophenyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine typically involves the nucleophilic substitution reaction of biphenyl derivatives with aminophenyl groups. One common method is the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde in a solvent like dimethylformamide (DMF) at elevated temperatures (around 155°C) . The nitro group acts as a strong electron-withdrawing group, facilitating the nucleophilic attack by the amino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic substitution methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The compound can be reduced to form more stable amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Stable amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used as a building block for the synthesis of polyimides and other high-performance polymers. These materials are known for their excellent thermal stability, mechanical properties, and chemical resistance .

Biology: Polyimides derived from this compound have shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, making them suitable for biomedical devices and implants .

Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a component in medical imaging agents. Its unique chemical structure allows for the modification of its properties to suit specific medical applications.

Industry: In the industrial sector, n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is used in the production of advanced materials for electronics, aerospace, and automotive applications. Its derivatives are used in the manufacture of liquid crystal displays (LCDs) and other electronic components .

Mechanism of Action

The mechanism of action of n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine involves its ability to form stable complexes with various substrates. The amino groups can participate in hydrogen bonding and other interactions, facilitating the formation of covalent organic frameworks (COFs) and other advanced materials . The compound’s unique structure allows it to interact with different molecular targets, making it versatile for various applications.

Comparison with Similar Compounds

Uniqueness: n,n’-Bis(2-aminophenyl)biphenyl-4,4’-diamine is unique due to its specific arrangement of aminophenyl groups, which provides distinct chemical reactivity and stability. Its ability to form stable polyimides and biocompatible materials sets it apart from other similar compounds.

Properties

CAS No.

40850-43-9

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

2-N-[4-[4-(2-aminoanilino)phenyl]phenyl]benzene-1,2-diamine

InChI

InChI=1S/C24H22N4/c25-21-5-1-3-7-23(21)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-24-8-4-2-6-22(24)26/h1-16,27-28H,25-26H2

InChI Key

LQUMMFFNQJWVFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4N

Origin of Product

United States

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